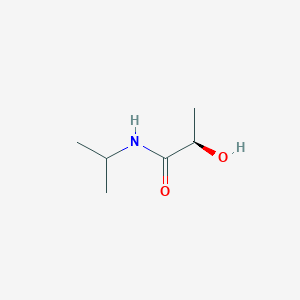
(2R)-2-Hydroxy-N-propan-2-ylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-Hydroxy-N-propan-2-ylpropanamide, also known as Lactamide Monoethanolamine (LMEA), is a chemical compound used in various scientific research applications. It is a white crystalline solid that is soluble in water and has a molecular weight of 147.18 g/mol.
Mecanismo De Acción
The mechanism of action of LMEA is not well understood. However, it is believed that LMEA acts as a surfactant and emulsifier by reducing the surface tension of liquids and increasing the solubility of substances. This property makes LMEA useful in the formulation of personal care products and detergents.
Efectos Bioquímicos Y Fisiológicos
LMEA has no known biochemical or physiological effects on humans. However, it has been shown to have low toxicity and is considered safe for use in personal care products and detergents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
LMEA has several advantages for use in lab experiments. It is a cost-effective and readily available compound that can be easily synthesized. LMEA is also stable under a wide range of conditions, making it useful in various experiments. However, LMEA has some limitations, including its low solubility in organic solvents and its limited use in biological systems.
Direcciones Futuras
There are several future directions for the use of LMEA in scientific research. One possible direction is the development of new formulations for personal care products and detergents. Another direction is the exploration of LMEA's potential use as a chelating agent in environmental remediation. Additionally, LMEA could be used in the development of new drug delivery systems and as a surfactant in the production of nanoparticles.
Conclusion
In conclusion, LMEA is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low toxicity, and stability under a wide range of conditions make it a popular compound for use in personal care products, detergents, and lab experiments. While the mechanism of action of LMEA is not well understood, there are several future directions for its use in scientific research.
Métodos De Síntesis
LMEA can be synthesized through the reaction of monoethanolamine with lactamide in the presence of a catalyst. The reaction yields LMEA as a white crystalline solid with a purity of 99%. The synthesis method is relatively simple and cost-effective, making LMEA a popular compound for scientific research.
Aplicaciones Científicas De Investigación
LMEA has various scientific research applications, including as a surfactant, emulsifier, and chelating agent. It is commonly used in the formulation of personal care products, such as shampoos, conditioners, and lotions. LMEA is also used in the formulation of detergents, fabric softeners, and industrial cleaners.
Propiedades
Número CAS |
133964-40-6 |
|---|---|
Nombre del producto |
(2R)-2-Hydroxy-N-propan-2-ylpropanamide |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C6H13NO2/c1-4(2)7-6(9)5(3)8/h4-5,8H,1-3H3,(H,7,9)/t5-/m1/s1 |
Clave InChI |
PLSSYQFNLOOTSH-RXMQYKEDSA-N |
SMILES isomérico |
C[C@H](C(=O)NC(C)C)O |
SMILES |
CC(C)NC(=O)C(C)O |
SMILES canónico |
CC(C)NC(=O)C(C)O |
Sinónimos |
Propanamide, 2-hydroxy-N-(1-methylethyl)-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-hydroxy-3-methoxyphenyl)methylamino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B161302.png)
![5,7-Dimethylimidazo[1,2-a]pyrimidine](/img/structure/B161305.png)
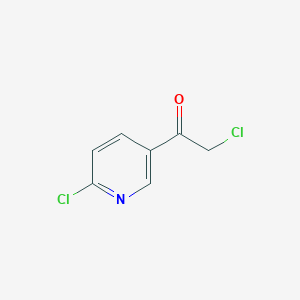
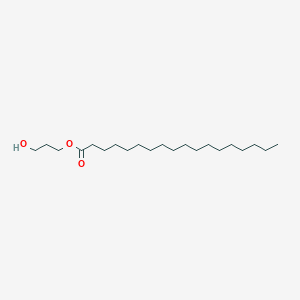
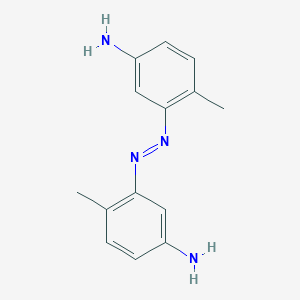
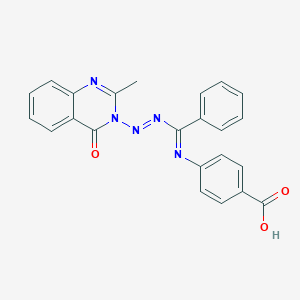
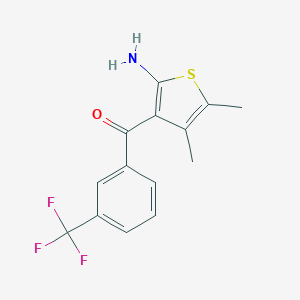
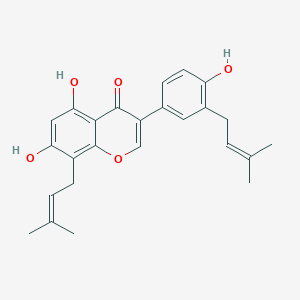
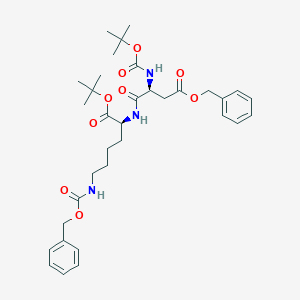
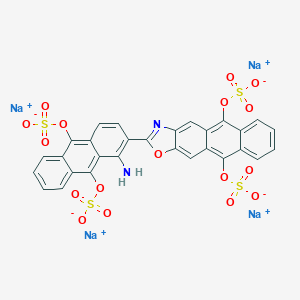
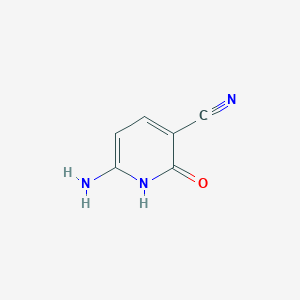
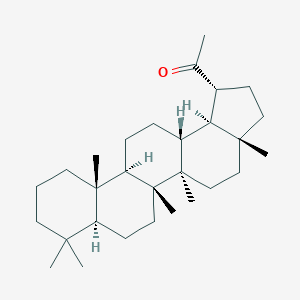
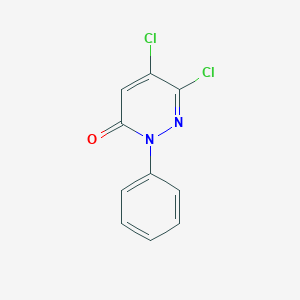
![Methyl (1S,3R,4R,5R)-3-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,4,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B161331.png)